
4H-1,3-Benzoxazin-4-one, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 2-methyl- is a heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is known for its antimicrobial properties and belongs to the quinazolinone class of drugs . It has shown effectiveness against various bacteria, including Staphylococcus aureus .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the reaction of anthranilic acid with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . This one-pot synthesis method is efficient and yields high amounts of the desired product .
Industrial Production Methods
Industrial production of 4H-1,3-Benzoxazin-4-one, 2-methyl- often involves large-scale synthesis using similar methods as described above. The use of acetic anhydride and anthranilic acid is common due to the simplicity and cost-effectiveness of the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazinone ring.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazinone ring.
科学的研究の応用
4H-1,3-Benzoxazin-4-one, 2-methyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the inhibition of bacterial enzymes. It targets specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall formation and ultimately bacterial cell death . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity.
類似化合物との比較
4H-1,3-Benzoxazin-4-one, 2-methyl- can be compared with other similar compounds such as:
2-Methyl-4(3H)-quinazolinone: Another heterocyclic compound with similar antimicrobial properties.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Used as a heterocyclic building block in various chemical syntheses.
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its applications in medicinal chemistry.
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2-methyl- lies in its specific structure, which allows it to effectively inhibit bacterial enzymes and its versatility in various chemical reactions.
特性
CAS番号 |
54789-69-4 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
2-methyl-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C9H7NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3 |
InChIキー |
PUJVUAVCIBLBSY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


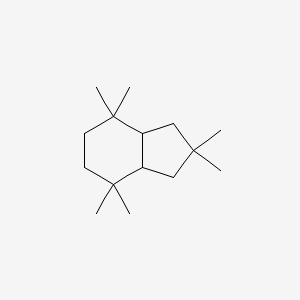
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)

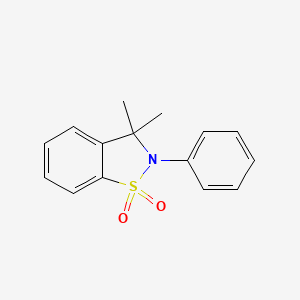
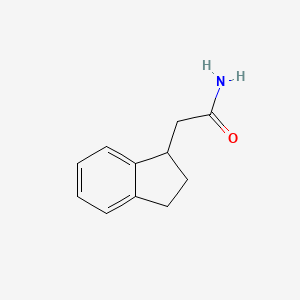
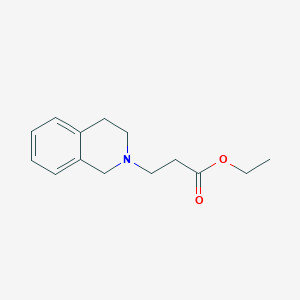
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)

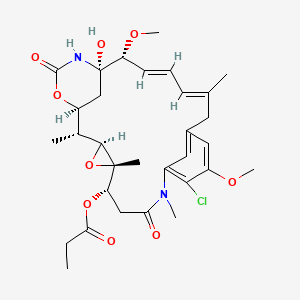
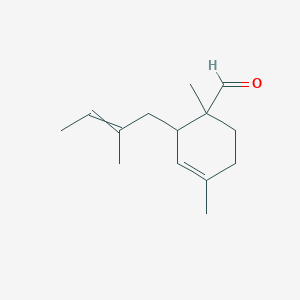

![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
